molecular formula C39H49N7O6 B010715 Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) CAS No. 111011-00-8

Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid)

Cat. No. B010715
M. Wt: 711.8 g/mol
InChI Key: VEHDMBLGRZBEPC-NYHWNOQPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid), also known as CTAP, is a cyclic peptide that has been widely studied for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor and can act as a potent antagonist, making it a promising candidate for the treatment of opioid addiction and pain management.

Mechanism Of Action

Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) acts as a competitive antagonist of the mu-opioid receptor, blocking the binding of endogenous opioids and exogenous opioids such as morphine and fentanyl. This results in a decrease in the activation of the receptor and a reduction in the downstream signaling pathways involved in pain and reward.

Biochemical And Physiological Effects

Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been shown to have a high affinity for the mu-opioid receptor, with an IC50 value of 0.4 nM. It has been demonstrated to be a potent antagonist of the receptor, with an inhibition constant (Ki) of 0.2 nM. Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been shown to be effective in reducing opioid-induced analgesia and tolerance in animal models. It has also been shown to reduce the rewarding effects of opioids in animal models of addiction.

Advantages And Limitations For Lab Experiments

One advantage of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is its high potency and specificity for the mu-opioid receptor. This allows for precise targeting of the receptor without affecting other opioid receptors. However, one limitation of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) can be difficult to synthesize in large quantities, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid). One area of interest is the development of more potent and longer-lasting Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) analogs. Another area of interest is the investigation of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) as a potential treatment for other conditions, such as depression and anxiety disorders. Additionally, the use of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) as a tool to study the mu-opioid receptor and its signaling pathways could provide valuable insights into the mechanisms underlying opioid addiction and pain management.
Conclusion:
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is a cyclic peptide that has been extensively studied for its potential therapeutic applications. It acts as a potent antagonist of the mu-opioid receptor and has shown promise as a treatment for opioid addiction and pain management. While Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has several advantages, such as its high potency and specificity, there are also limitations to its use in lab experiments. However, future research on Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) and its analogs could provide valuable insights into the mechanisms underlying opioid addiction and pain management.

Synthesis Methods

Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cyclization to form the cyclic peptide. Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is composed of five amino acids and can be synthesized in a relatively short amount of time using SPPS.

Scientific Research Applications

Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been extensively studied for its potential therapeutic applications. It has been shown to be a potent antagonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been investigated for its potential use in the treatment of opioid addiction and pain management.

properties

CAS RN

111011-00-8

Product Name

Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid)

Molecular Formula

C39H49N7O6

Molecular Weight

711.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[2-[4-(aminomethyl)phenyl]acetyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]hexanamide

InChI

InChI=1S/C39H49N7O6/c1-25(48)35(24-47)46-37(50)32(13-7-8-18-40)44-39(52)34(21-29-23-42-31-12-6-5-11-30(29)31)45-38(51)33(19-26-9-3-2-4-10-26)43-36(49)20-27-14-16-28(22-41)17-15-27/h2-6,9-12,14-17,23-25,32-35,42,48H,7-8,13,18-22,40-41H2,1H3,(H,43,49)(H,44,52)(H,45,51)(H,46,50)/t25-,32+,33+,34-,35-/m1/s1

InChI Key

VEHDMBLGRZBEPC-NYHWNOQPSA-N

Isomeric SMILES

C[C@H]([C@@H](C=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)CN)O

SMILES

CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)CN)O

Canonical SMILES

CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)CN)O

Other CAS RN

111011-00-8

sequence

XFWKT

synonyms

cyclic-PTLT-4-AMPA
cyclo(Phe-Trp-Lys-Thr-4-AMPA)
cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.